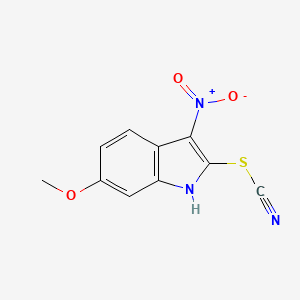![molecular formula C12H12ClNO3 B5812757 5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5812757.png)
5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-chloro-1’-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is a synthetic organic compound characterized by its unique spirocyclic structure This compound features a spiro linkage between a dioxane ring and an indole moiety, with a chlorine atom and a methyl group attached to the indole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-chloro-1’-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Spirocyclization: The indole intermediate undergoes a spirocyclization reaction with a suitable dioxane precursor. This step often requires the use of a strong base, such as sodium hydride, to facilitate the formation of the spiro linkage.
Chlorination and Methylation: The final steps involve the introduction of the chlorine atom and the methyl group to the indole ring. Chlorination can be achieved using reagents like thionyl chloride, while methylation can be carried out using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of 5’-chloro-1’-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5’-chloro-1’-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acid or ketone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of azide or thiocyanate derivatives.
科学的研究の応用
5’-chloro-1’-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5’-chloro-1’-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 5’-chloro-1’-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one
- 5’-bromo-1’-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one
- 5’-fluoro-1’-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one
Uniqueness
5’-chloro-1’-methylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromo and fluoro analogs, the chloro derivative may exhibit different chemical and physical properties, making it a valuable compound for specific applications in research and industry.
特性
IUPAC Name |
5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-14-10-4-3-8(13)7-9(10)12(11(14)15)16-5-2-6-17-12/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMCVCOKQHHRBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C3(C1=O)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199376 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4-Dichloro-6-[(3-chloro-4-fluoroanilino)methyl]phenol](/img/structure/B5812684.png)
![1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2,2,2-TRIFLUORO-1-ETHANONE](/img/structure/B5812685.png)
![2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5812686.png)


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5812704.png)
![ETHYL 1-[(2,3-DIMETHYLANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE](/img/structure/B5812717.png)
![6-chloro-4-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5812725.png)
![5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5812733.png)



![N-{[2-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B5812753.png)

